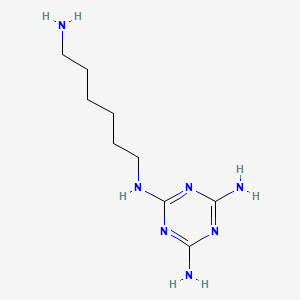
4-Methyl-2-nitroso-1-phenyl-1H-imidazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-nitroso-1-phenyl-1H-imidazol-5-amine is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methyl group at the 4-position, a nitroso group at the 2-position, and a phenyl group at the 1-position of the imidazole ring. The compound’s unique structure imparts specific chemical and biological properties, making it of interest in various scientific fields.
Métodos De Preparación
The synthesis of 4-Methyl-2-nitroso-1-phenyl-1H-imidazol-5-amine can be achieved through several synthetic routes. Common methods for synthesizing imidazole derivatives include:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.
Wallach Synthesis: This involves the oxidation of imidazolines.
From Alpha Halo-Ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald Synthesis: This involves the cyclization of amino nitriles.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained efficiently.
Análisis De Reacciones Químicas
4-Methyl-2-nitroso-1-phenyl-1H-imidazol-5-amine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under specific conditions.
Reduction: The nitroso group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Methyl-2-nitroso-1-phenyl-1H-imidazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be explored for similar therapeutic applications.
Industry: It can be used in the development of new materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-nitroso-1-phenyl-1H-imidazol-5-amine involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This can affect various cellular pathways, leading to the compound’s biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
4-Methyl-2-nitroso-1-phenyl-1H-imidazol-5-amine can be compared with other imidazole derivatives, such as:
4-Methyl-2-phenyl-1H-imidazole: Lacks the nitroso group, making it less reactive in certain chemical reactions.
2-Nitroso-1-phenyl-1H-imidazole: Lacks the methyl group, which can affect its steric and electronic properties.
4,5-Dihydro-1H-imidazole: Lacks the aromaticity of the imidazole ring, affecting its stability and reactivity.
The presence of the nitroso group in this compound imparts unique reactivity and potential biological activity, distinguishing it from these similar compounds.
Propiedades
Número CAS |
93641-61-3 |
|---|---|
Fórmula molecular |
C10H10N4O |
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
5-methyl-2-nitroso-3-phenylimidazol-4-amine |
InChI |
InChI=1S/C10H10N4O/c1-7-9(11)14(10(12-7)13-15)8-5-3-2-4-6-8/h2-6H,11H2,1H3 |
Clave InChI |
HRTANZIPHHGDTD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C(=N1)N=O)C2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


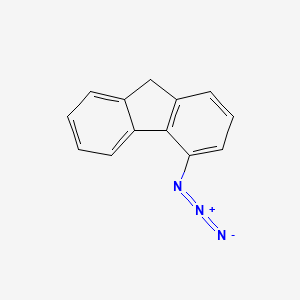

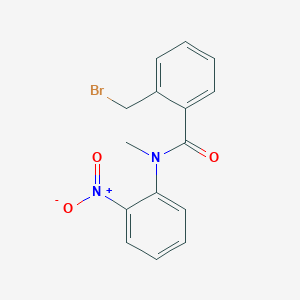
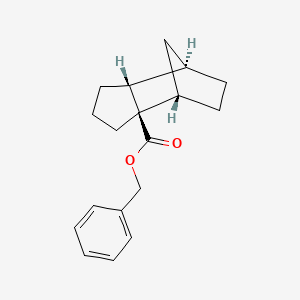

![1-[2-(6-Amino-9H-purin-9-yl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14362301.png)
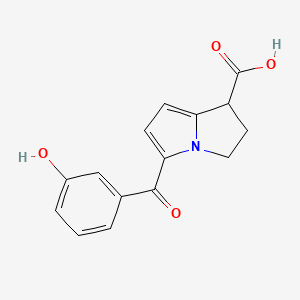

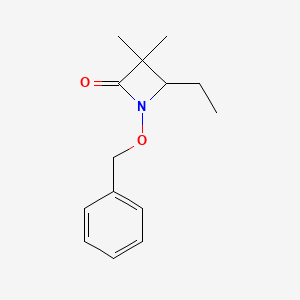

![Ethyl 4-[(4-chloro-3-oxobut-1-en-1-yl)amino]benzoate](/img/structure/B14362341.png)
![2-{4-[(4-Chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylbutanoic acid](/img/structure/B14362348.png)
